![molecular formula C12H16N2O3S B2623441 1-methyl-1H-benzo[d]imidazol-5-yl butane-1-sulfonate CAS No. 1396802-38-2](/img/structure/B2623441.png)

1-methyl-1H-benzo[d]imidazol-5-yl butane-1-sulfonate

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

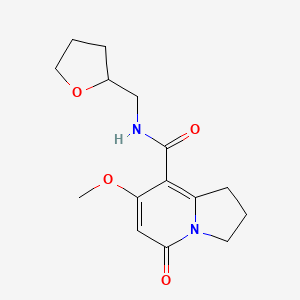

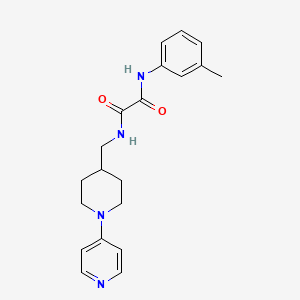

1-methyl-1H-benzo[d]imidazole is a type of benzimidazole, which is a bicyclic compound composed of benzene and imidazole rings . Benzimidazoles are known for their broad range of chemical and biological properties and are used in the development of many drugs . Butane-1-sulfonate is a sulfonate ester derived from butane. Sulfonate esters are commonly used as leaving groups in organic synthesis.

Molecular Structure Analysis

The molecular structure of 1-methyl-1H-benzo[d]imidazole consists of a benzene ring fused to an imidazole ring with a methyl group attached to one of the nitrogen atoms . The butane-1-sulfonate part consists of a four-carbon chain with a sulfonate group attached to one end.Chemical Reactions Analysis

Benzimidazoles are known to participate in various chemical reactions due to their amphoteric nature (i.e., they can act as both acids and bases) . Sulfonate esters are typically good leaving groups and can participate in nucleophilic substitution reactions.Physical And Chemical Properties Analysis

While specific properties for “1-methyl-1H-benzo[d]imidazol-5-yl butane-1-sulfonate” are not available, benzimidazoles are generally solid and highly soluble in water and other polar solvents .科学研究应用

Antibacterial and Antimycobacterial Activities

Imidazole derivatives, including our compound of interest, have demonstrated promising antibacterial and antimycobacterial properties. Researchers have explored their potential as agents against bacterial infections, including drug-resistant strains. These compounds could serve as leads for developing novel antibiotics .

Anti-Inflammatory Effects

The imidazole scaffold has been investigated for its anti-inflammatory activity. By modulating inflammatory pathways, imidazole derivatives may offer therapeutic benefits in conditions such as arthritis, inflammatory bowel disease, and other inflammatory disorders .

Antitumor Properties

Studies have highlighted the antitumor potential of imidazole-containing compounds. These molecules may interfere with cancer cell growth, metastasis, and angiogenesis. Further research is needed to explore their precise mechanisms and clinical applications .

Antidiabetic Activity

Certain imidazole derivatives exhibit antidiabetic effects by influencing glucose metabolism, insulin sensitivity, and pancreatic function. These findings suggest a role in managing diabetes and related complications .

Antioxidant Properties

Imidazole-based compounds have antioxidant activity, protecting cells from oxidative stress. Their ability to scavenge free radicals contributes to overall cellular health and may have implications in preventing age-related diseases .

Antiviral Potential

Researchers have investigated imidazole derivatives as antiviral agents. These compounds may inhibit viral replication and entry, making them relevant in the fight against viral infections .

Ulcerogenic Activity

While some imidazole derivatives possess ulcerogenic properties, others exhibit gastroprotective effects. Understanding these dual roles is crucial for their safe use in clinical applications .

Other Applications

Beyond the mentioned fields, imidazole-containing compounds have been explored for their roles in histamine receptors, DNA binding, and purine metabolism. Additionally, commercially available drugs containing the 1,3-diazole ring highlight the practical significance of this scaffold .

作用机制

未来方向

属性

IUPAC Name |

(1-methylbenzimidazol-5-yl) butane-1-sulfonate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H16N2O3S/c1-3-4-7-18(15,16)17-10-5-6-12-11(8-10)13-9-14(12)2/h5-6,8-9H,3-4,7H2,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FZZIITJVSNEKIY-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCS(=O)(=O)OC1=CC2=C(C=C1)N(C=N2)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H16N2O3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

268.33 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-methyl-1H-benzo[d]imidazol-5-yl butane-1-sulfonate | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![2-[(4-amino-5-benzyl-4H-1,2,4-triazol-3-yl)sulfanyl]-N-(4-nitrophenyl)acetamide](/img/structure/B2623359.png)

![3-(1-(benzo[d]thiazole-2-carbonyl)piperidin-4-yl)quinazoline-2,4(1H,3H)-dione](/img/structure/B2623361.png)

![N-[Cyclobutyl(cyclohexyl)methyl]prop-2-enamide](/img/structure/B2623372.png)

![N1-(2-(benzo[d][1,3]dioxol-5-yl)-2-(4-methylpiperazin-1-yl)ethyl)-N2-(2-methoxybenzyl)oxalamide](/img/structure/B2623374.png)

![3-Ethyl-1-[(2-methyl-1,3-thiazol-5-yl)methyl]piperidin-4-amine;dihydrochloride](/img/structure/B2623376.png)

![2-[1-(9H-Fluoren-9-ylmethoxycarbonyl)piperidin-4-yl]-2-methoxyacetic acid](/img/structure/B2623377.png)